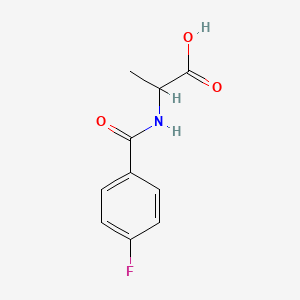

2-(4-Fluorobenzamido)propanoic acid

描述

Contextualizing 2-(4-Fluorobenzamido)propanoic Acid within Fluorinated Organic Compounds

This compound is a member of the broad class of fluorinated organic compounds, which have become increasingly prevalent in pharmaceuticals. The introduction of fluorine into organic molecules is a strategic tool in medicinal chemistry to modulate a compound's physicochemical properties. The presence of a fluorine atom on the benzoyl group of this compound places it within this important class of molecules. The synthesis of related fluorinated propionic acid derivatives, such as flurbiprofen (B1673479), has been a subject of significant research, highlighting the interest in this structural scaffold for developing new therapeutic agents. nih.govpatsnap.comnih.gov

Significance of Fluorine in Medicinal Chemistry and Bioactive Molecules

The strategic incorporation of fluorine into drug candidates can profoundly influence their biological activity. Fluorine's high electronegativity and small size allow it to alter a molecule's electronic properties, conformation, and metabolic stability without significantly increasing its steric bulk. This can lead to enhanced binding affinity to target proteins, improved membrane permeability, and increased resistance to metabolic degradation, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug. mdpi.com For instance, fluorinated analogues of aminopterin (B17811) have shown altered enzyme inhibition and cytotoxicity profiles compared to the parent compound. nih.gov The presence of the fluorine atom in this compound suggests that it may possess modulated biological activities compared to its non-fluorinated counterpart.

Overview of N-Acyl Amino Acid Derivatives in Drug Discovery

N-acyl amino acids are a class of lipid signaling molecules that have garnered attention for their diverse biological roles and therapeutic potential. These molecules consist of an amino acid linked to a fatty acid via an amide bond. This structural motif is found in a variety of endogenous signaling molecules and has been explored in the development of new drugs. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their anticancer and antimicrobial properties. mdpi.commdpi.com The structure of this compound, which features a propanoic acid (an alanine (B10760859) derivative) acylated with a 4-fluorobenzoyl group, firmly places it within this promising class of compounds. The exploration of such derivatives continues to be an active area of research for identifying novel therapeutic agents.

Research Gaps and Future Directions for this compound

Despite the clear rationale for its potential biological importance, there is a notable lack of published research specifically detailing the synthesis, characterization, and biological evaluation of this compound. While studies on structurally similar compounds, such as flurbiprofen and other propionic acid derivatives, have demonstrated significant anti-inflammatory and other biological activities, the specific profile of this compound remains to be elucidated. nih.govnih.govnih.gov

Future research should focus on the following areas:

Synthesis and Characterization: Development and optimization of a synthetic route to produce this compound in sufficient quantities for biological testing, followed by its full spectroscopic and physicochemical characterization.

Biological Screening: A comprehensive evaluation of the compound's biological activity is warranted. Based on its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive N-acyl amino acids, initial screening should focus on its potential anti-inflammatory, analgesic, and anticancer properties. nih.gov

Enzyme Inhibition Assays: Given that many propionic acid derivatives are enzyme inhibitors, investigating the effect of this compound on relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) or fatty acid amide hydrolase (FAAH), would be a logical step. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues of this compound would help in establishing structure-activity relationships, guiding the design of more potent and selective compounds.

The exploration of this compound represents an opportunity to expand the chemical space of potential therapeutic agents and to better understand the contribution of its specific structural features to biological activity.

Structure

3D Structure

属性

IUPAC Name |

2-[(4-fluorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICKYTLEGMVQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 4 Fluorobenzamido Propanoic Acid

Retrosynthetic Analysis of 2-(4-Fluorobenzamido)propanoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For this compound, this process helps identify the most logical and efficient synthetic routes.

Key Disconnections and Precursor Identification

The most apparent disconnection point in the this compound molecule is the amide bond (C-N bond). This bond connects the propanoic acid moiety to the fluorobenzoyl group.

Figure 1: Retrosynthetic Disconnection of this compound

Image showing the chemical structures for the retrosynthetic analysis.

This disconnection identifies two primary precursors:

Precursor 1: 4-Fluorobenzoic acid

Precursor 2: 2-Aminopropanoic acid (commonly known as Alanine)

The synthesis, therefore, involves the formation of an amide bond between the carboxyl group of 4-fluorobenzoic acid and the amino group of alanine (B10760859). To achieve this, the carboxylic acid typically requires "activation" to make it more susceptible to nucleophilic attack by the amine.

Amide Bond Formation Strategies for this compound

The formation of the amide linkage is a cornerstone of organic synthesis. researchgate.net For the synthesis of this compound, several strategies revolving around nucleophilic acyl substitution are employed.

Nucleophilic Acyl Substitution Reactions

The fundamental principle for forming the amide bond in this context is the reaction of an activated carboxylic acid derivative with an amine. researchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt. orgoreview.comlibretexts.org To overcome this, the hydroxyl group of the carboxylic acid is converted into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.

A highly effective method for activating 4-fluorobenzoic acid is to convert it into its corresponding acyl chloride, 4-fluorobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 4-fluorobenzoyl chloride is highly electrophilic. It readily reacts with the nucleophilic amino group of alanine in a classic Schotten-Baumann reaction. A base, such as sodium hydroxide (B78521) or a tertiary amine like triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Reaction Scheme:

Activation: 4-Fluorobenzoic acid + SOCl₂ → 4-Fluorobenzoyl chloride + SO₂ + HCl

Coupling: 4-Fluorobenzoyl chloride + H₂N-CH(CH₃)-COOH + Base → this compound + Base·HCl

This method is robust and often provides high yields, but requires handling of the often moisture-sensitive and corrosive acyl chloride.

An alternative to acyl chlorides is the use of acid anhydrides. researchgate.net 4-Fluorobenzoic anhydride (B1165640) can be prepared from 4-fluorobenzoic acid and serves as an activated acylating agent. It reacts with alanine to form the desired amide product.

Reaction Scheme: (4-F-Ph-CO)₂O + H₂N-CH(CH₃)-COOH → this compound + 4-Fluorobenzoic acid

A significant drawback of using a symmetric anhydride is poor atom economy, as one equivalent of the 4-fluorobenzoic acid is lost as a leaving group. researchgate.net While mixed anhydrides can offer a solution to this issue, the use of symmetric anhydrides is less common when the carboxylic acid is valuable. researchgate.net

Carbodiimide-mediated coupling is one of the most common and versatile methods for amide bond formation, particularly in peptide synthesis. orgoreview.comkhanacademy.org Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are used to activate the carboxylic acid in situ. orgoreview.comnih.gov

The mechanism involves the carboxylic acid (4-fluorobenzoic acid) adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is a potent acylating agent. The amine (alanine) then attacks the carbonyl carbon of this intermediate, forming the amide bond and releasing a urea (B33335) byproduct (dicyclohexylurea for DCC or a water-soluble urea for EDAC). orgoreview.comlibretexts.org

Mechanism Steps with DCC:

Activation: The carboxylic acid protonates the DCC, and the resulting carboxylate attacks the carbodiimide carbon to form the O-acylisourea intermediate. orgoreview.com

Nucleophilic Attack: The amino group of alanine attacks the activated carbonyl carbon. libretexts.org

Product Formation: A tetrahedral intermediate collapses to form the amide product and N,N'-dicyclohexylurea (DCU). orgoreview.com

The primary drawback of using DCC is that the byproduct, DCU, is a solid that can be difficult to remove from the reaction mixture, sometimes requiring filtration. nih.gov EDAC is often preferred as its urea byproduct is water-soluble, simplifying the purification process via aqueous workup. To improve reaction rates and suppress side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov

Table 1: Comparison of Synthetic Strategies

| Method | Activating Agent | Key Features | Common Byproducts |

|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | Highly reactive, often high yield. | HCl, SO₂ |

| Acid Anhydride | Self-activated | Moderate reactivity. | 4-Fluorobenzoic acid |

| Carbodiimide | DCC or EDAC | Mild conditions, in-situ activation. | Dicyclohexylurea (DCU) or water-soluble urea |

Green Chemistry Approaches to Amide Synthesis

In the pursuit of more sustainable chemical manufacturing, significant efforts have been directed towards developing greener methods for amide bond formation. These approaches aim to reduce waste, minimize the use of hazardous reagents, and often employ milder reaction conditions compared to traditional methods.

Hydrolysis of Nitriles to Amides in Eco-Friendly Media

The conversion of nitriles to amides is a fundamental transformation in organic synthesis. Traditional methods often rely on harsh acidic or basic conditions that can lead to over-hydrolysis to the carboxylic acid and the generation of significant waste streams. journals.co.zachemistrysteps.com Green chemistry seeks to address these limitations by exploring milder and more selective reaction conditions.

One promising eco-friendly approach involves the hydration of nitriles in aqueous media. For instance, research has demonstrated the effective conversion of various benzonitriles to their corresponding amides with moderate to excellent yields using a water extract of pomelo peel ash (WEPPA) as a green reaction medium. nih.gov This method notably avoids the need for external transition metals, bases, or organic solvents. nih.gov The process is characterized by its broad substrate scope and tolerance of various functional groups. nih.gov

Another green alternative is the use of alkaline hydrogen peroxide for nitrile hydration. commonorganicchemistry.com This method can be performed under mild conditions and often provides good yields of the amide product. commonorganicchemistry.com The use of urea-hydrogen peroxide (UHP), a solid and stable source of H₂O₂, further enhances the safety and practicality of this approach. commonorganicchemistry.com

The development of such methods aligns with the principles of green chemistry by utilizing renewable resources and minimizing the environmental impact of chemical transformations. nih.govscispace.com

Table 1: Comparison of Traditional vs. Green Nitrile Hydrolysis Methods

| Feature | Traditional Methods (e.g., strong acid/base) | Green Methods (e.g., WEPPA, H₂O₂/UHP) |

| Reaction Conditions | Harsh (high temperatures, strong acids/bases) chemistrysteps.com | Mild (moderate temperatures, aqueous media) nih.govcommonorganicchemistry.com |

| Byproducts | Significant salt waste from neutralization journals.co.za | Minimal waste, often water is the main byproduct nih.gov |

| Selectivity | Risk of over-hydrolysis to carboxylic acid chemistrysteps.com | Higher selectivity for the amide product nih.govcommonorganicchemistry.com |

| Environmental Impact | Higher environmental footprint journals.co.za | Lower environmental impact, use of benign solvents nih.govscispace.com |

| Catalysts | Often requires stoichiometric reagents | Can be catalytic or use waste-derived promoters nih.gov |

Biocatalytic Amide Bond Formation

Biocatalysis has emerged as a powerful tool in green chemistry, offering highly selective and efficient routes to complex molecules under mild, aqueous conditions. journals.co.zaresearchgate.net Enzymes, such as lipases and nitrile hydratases, can be employed for the synthesis of amides, often with excellent chemo-, regio-, and enantioselectivity. journals.co.zaresearchgate.net

Nitrile hydratases, in particular, are adept at the selective hydrolysis of nitriles to generate amides. journals.co.za This enzymatic approach avoids the harsh conditions and lack of specificity associated with traditional chemical hydrolysis. journals.co.za The use of whole-cell biocatalysts can be particularly advantageous, as they are robust and can be used in aqueous solutions at near-ambient temperatures and moderate pH. journals.co.za

The direct amidation of carboxylic acids and esters using enzymes like lipases is another significant area of research. scispace.com While often performed in organic solvents to minimize competing hydrolysis, the development of hydrolases that can function effectively in aqueous media is a key goal. researchgate.net ATP-dependent amide bond synthetases represent a promising class of enzymes for this purpose, especially when coupled with ATP recycling systems to enhance efficiency and sustainability. rsc.org

The application of biocatalysis in amide synthesis not only offers environmental benefits but also provides access to chiral compounds with high enantiomeric purity, a critical aspect for the pharmaceutical industry. dtu.dkrsc.org

Chiral Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals. Several strategies have been developed for the chiral synthesis of fluorinated amino acids like this compound.

Asymmetric Catalysis in Fluorinated Amino Acid Synthesis

Asymmetric catalysis provides an elegant and efficient means to introduce chirality, often with high enantioselectivity. mdpi.com In the context of fluorinated amino acids, various catalytic systems have been developed. For instance, chiral nickel(II) complexes have proven to be powerful tools for the stereoselective synthesis of non-canonical amino acids, including fluorinated analogs. beilstein-journals.org This method allows for the synthesis of both enantio- and diastereomerically pure γ-branched fluorinated amino acids. beilstein-journals.org

Another approach involves the catalytic enantioselective fluorination of α-keto esters using chiral palladium-enolate intermediates. mdpi.com Furthermore, the combination of chiral anion phase-transfer catalysis and enamine catalysis using protected amino acids has been shown to be effective for the asymmetric fluorination of cyclic ketones. acs.org These catalytic methods offer the advantage of using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Kinetic Resolution Strategies for Racemic Mixtures

Kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. libretexts.org This method relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent or catalyst. libretexts.org The result is the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a diastereomeric product, which can then be separated. libretexts.org

For the resolution of racemic amino acids, enzymatic methods are particularly effective. libretexts.org For example, aminoacylase (B1246476) enzymes can selectively hydrolyze the N-acyl derivative of an L-amino acid, leaving the D-enantiomer unreacted. libretexts.org This allows for the separation of the two enantiomers. Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. manufacturingchemist.com This has been successfully applied to the synthesis of amino acid esters using proteolytic enzymes in combination with racemization catalysts. manufacturingchemist.com

Table 2: Key Strategies in Chiral Synthesis

| Strategy | Description | Key Advantages |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. mdpi.com | High enantioselectivity, catalytic nature allows for high turnover. beilstein-journals.orgacs.org |

| Kinetic Resolution | Separation of enantiomers based on their different reaction rates with a chiral agent. libretexts.org | Can be highly effective, especially with enzymatic methods. libretexts.org |

| Dynamic Kinetic Resolution | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer. manufacturingchemist.com | Potential for 100% theoretical yield of the desired enantiomer. manufacturingchemist.com |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction. wikipedia.org | Predictable stereochemical control, auxiliary can often be recycled. sigmaaldrich.comrsc.org |

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A variety of chiral auxiliaries are available, such as Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgresearchgate.net For instance, an oxazolidinone can be acylated with a propionyl group, and the resulting enolate can undergo a diastereoselective reaction. Subsequent cleavage of the auxiliary yields the enantiomerically enriched propanoic acid derivative. rsc.org This approach offers a high degree of stereocontrol and has been successfully applied to the synthesis of a wide range of chiral compounds. researchgate.net The choice of the auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies for derivatives of this compound are pivotal for creating diverse molecular structures for various applications, including pharmaceutical research and diagnostic imaging. These methods offer enhanced efficiency, purity, and the ability to generate libraries of compounds for screening.

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a powerful platform for the preparation of derivatives of this compound. In this methodology, the synthesis of peptides is a prime example where SPS is extensively utilized. The process allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. This approach simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin.

Key coupling agents are often employed to facilitate the formation of the amide bond, which is central to the structure of this compound and its derivatives. perlego.com Commonly used coupling agents in the pharmaceutical industry include:

CDI (Carbonyldiimidazole)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) nih.gov

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

T3P (Propylphosphonic anhydride) perlego.com

While these coupling agents are effective, research is ongoing to develop more atom-efficient and environmentally friendly catalytic methods for amide bond formation. perlego.com

Radiosynthesis and Radiolabeling for Imaging Applications (e.g., with Fluorine-18)

The incorporation of positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), into molecules like this compound derivatives is crucial for positron emission tomography (PET) imaging. ¹⁸F is a favored radioisotope due to its optimal half-life of 109.7 minutes and low positron energy (0.635 MeV), which allows for high-resolution imaging. nih.govuchicago.edu

The radiosynthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution reactions. For aromatic systems, this typically requires the presence of an electron-withdrawing group positioned ortho or para to a leaving group to activate the ring for nucleophilic attack by the [¹⁸F]fluoride ion. uchicago.edu The reaction is usually carried out in a polar aprotic solvent at elevated temperatures. uchicago.edu

A common strategy for labeling peptides and proteins with ¹⁸F involves the use of prosthetic groups. For instance, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a well-known prosthetic group that reacts with amine groups on peptides. nih.gov Another approach involves thiol-reactive prosthetic groups like N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM). nih.gov The synthesis of such prosthetic groups can be complex, sometimes requiring multiple steps and purification via high-performance liquid chromatography (HPLC). nih.gov

Recent advancements have focused on developing more efficient, one-pot, two-step radiosynthesis methods to simplify the process and improve radiochemical yields. nih.gov Microfluidic technologies are also being explored to miniaturize and automate the radiosynthesis process, which can reduce reagent consumption and synthesis time. escholarship.org

Table 1: Comparison of Radiosynthesis Parameters for ¹⁸F-labeled Prosthetic Groups

| Prosthetic Group | Radiochemical Yield (decay uncorrected) | Synthesis Time (min) | Specific Activity (GBq/μmol) |

| [¹⁸F]FBEM | 17.3 ± 7.1% | ~100 | 91–176 |

| [¹⁸F]FNEM | 26 ± 5% | 75 | 19–88 |

| Data sourced from a study on one-pot radiosynthesis of thiol reactive prosthetic groups. nih.gov |

Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the underlying mechanisms and kinetics of the reactions involved in the synthesis of this compound is essential for optimizing reaction conditions and maximizing product yield and purity.

Detailed Mechanistic Elucidation of Amide Formation

The formation of the amide bond in this compound is a type of nucleophilic acyl substitution. masterorganicchemistry.com The reaction typically involves a carboxylic acid (or its activated derivative) and an amine.

The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions because the amine, being a base, will deprotonate the carboxylic acid to form a stable carboxylate salt. masterorganicchemistry.com To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is often achieved by using a coupling agent or by converting the carboxylic acid to a more reactive derivative like an acyl chloride. masterorganicchemistry.comlibretexts.org

Mechanism with an Activating Agent (e.g., Carbodiimide):

The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. umich.edu

The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. umich.edu

This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a urea byproduct. umich.eduyoutube.com

Mechanism under Acidic Conditions:

The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org

The lone pair of electrons on the amine's nitrogen atom attacks the activated carbonyl carbon. youtube.com

A series of proton transfers occurs, ultimately leading to the elimination of a water molecule and the formation of the amide bond. libretexts.orgyoutube.com

Influence of Catalysts and Reagents on Reaction Efficiency

The choice of catalysts and reagents significantly impacts the efficiency of amide bond formation.

Coupling Agents: Reagents like DCC, HBTU, and HATU are highly effective in promoting amide bond formation by activating the carboxylic acid. perlego.comumich.edu However, they are often used in stoichiometric amounts and can generate byproducts that are difficult to remove. perlego.com

Catalysts: The development of catalytic methods is a key area of research. Both metal-based and non-metal catalysts have shown promise. perlego.com For example, niobium pentoxide (Nb₂O₅) has been demonstrated as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids. researchgate.net It is believed to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net In some syntheses, such as Friedel-Crafts reactions to form precursors, Lewis acids like anhydrous aluminum chloride are used. patsnap.comgoogle.com

Solvents: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents are common for many of the coupling reactions.

Side Reactions and Impurity Formation in Synthetic Pathways

Several side reactions can occur during the synthesis of this compound and its derivatives, leading to the formation of impurities.

Racemization: If the α-carbon of the propanoic acid moiety is a stereocenter, there is a risk of racemization, particularly under harsh reaction conditions (acidic or basic). masterorganicchemistry.com One common pathway for racemization in peptide synthesis is through the formation of an oxazolone (B7731731) (azlactone) intermediate. umich.edu

Rearrangement of Intermediates: In carbodiimide-mediated couplings, the reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which terminates the desired reaction pathway. umich.edu

Side Reactions of Functional Groups: If other reactive functional groups are present in the starting materials, they may compete in the reaction. For example, in the synthesis of derivatives, other nucleophilic or electrophilic sites on the molecule could lead to undesired products.

Incomplete Reactions: Unreacted starting materials can remain as impurities if the reaction does not go to completion.

Byproduct Formation from Reagents: The coupling agents themselves can lead to byproducts. For instance, the use of DCC results in the formation of dicyclohexylurea, which can be challenging to remove completely.

Careful control of reaction conditions, including temperature, reaction time, and the stoichiometry of reagents, is crucial to minimize these side reactions and obtain the desired product in high purity. Purification techniques such as crystallization and chromatography are often necessary to remove impurities.

Structure Activity Relationship Sar Studies of 2 4 Fluorobenzamido Propanoic Acid Derivatives

General Principles of SAR in Amide-Containing Compounds

Amide bonds are a fundamental feature of many biologically active molecules, including peptides and numerous synthetic drugs. The SAR of amide-containing compounds is governed by several key principles:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions are crucial for binding to biological targets like proteins and enzymes.

Steric Factors: The size and shape of the substituents attached to the amide nitrogen and the carbonyl carbon significantly impact how the molecule fits into a receptor's binding site. Bulky groups can either enhance or hinder activity, depending on the target's topology.

Electronic Effects: The electronic properties of substituents can influence the reactivity and stability of the amide bond. Electron-withdrawing groups can affect the charge distribution and polarity of the amide, potentially altering binding affinity. rsc.org

Impact of Fluoro Substitution on Biological Activity and Pharmacological Profile

The introduction of fluorine into a drug molecule can have profound effects on its biological activity. tandfonline.comchimia.ch Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool in drug design. tandfonline.comchimia.ch

Positional Isomerism and Fluorine's Influence

The position of the fluorine atom on the benzoyl ring of 2-(4-Fluorobenzamido)propanoic acid is critical. The para-substitution (4-fluoro) is a common motif in many bioactive compounds. This specific placement can:

Block Metabolic Oxidation: The para position of an aromatic ring is often susceptible to oxidation by cytochrome P450 enzymes. A fluorine atom at this position can block this metabolic pathway, increasing the drug's half-life and bioavailability. nih.gov

Alter Electronic Properties: Fluorine is highly electronegative and acts as an electron-withdrawing group through inductive effects. This can alter the acidity of the propanoic acid moiety and the hydrogen-bonding capacity of the amide group, thereby influencing receptor interactions. chimia.chacs.org

Enhance Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as dipole-dipole interactions or even weak hydrogen bonds. tandfonline.com

Studies on various classes of compounds have demonstrated the significant impact of fluorine's position. For instance, in some aminergic G protein-coupled receptor ligands, moving a fluorine atom from one position to another on an aromatic ring can lead to a more than 1000-fold change in potency. nih.gov In certain pyrrolidine (B122466) amide derivatives, a 2-fluoro substitution on the terminal phenyl ring resulted in similar activity to the unsubstituted compound, whereas other substitutions at that position decreased potency. nih.gov

Table 1: Effect of Fluoro Substitution Position on Biological Activity

| Position of Fluorine | General Effect on Activity | Rationale |

| para (4-position) | Often enhances activity and metabolic stability | Blocks P450 oxidation, influences electronic properties favorably for binding. nih.gov |

| meta (3-position) | Variable, often less favorable than para | May not effectively block metabolism and can lead to less optimal electronic distribution. nih.gov |

| ortho (2-position) | Can decrease activity due to steric hindrance | May disrupt the required conformation for binding. nih.gov |

Modification of the Propanoic Acid Moiety and its Derivatives

The propanoic acid portion of the molecule is another key area for modification to explore SAR.

Esterification and its Effects on Activity

Esterification of the carboxylic acid group is a common prodrug strategy. nih.gov Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross cell membranes. Converting the acid to an ester masks the polar carboxyl group, increasing lipophilicity and potentially enhancing oral absorption. researchgate.net Once inside the body, the ester can be hydrolyzed by esterase enzymes to release the active carboxylic acid. nih.gov

The esterification reaction is typically carried out by heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The rate of this reversible reaction depends on the structure of the alcohol and the carboxylic acid. chemguide.co.uk

Alterations to the Alpha-Carbon and Stereochemistry

The alpha-carbon of the propanoic acid moiety is a chiral center. The stereochemistry at this position can be critical for biological activity. Often, only one enantiomer (the R or S form) will fit correctly into the binding site of a target protein. This stereoselectivity is a common feature in drug-receptor interactions.

Modifications at the alpha-carbon, such as the introduction of alkyl or other functional groups, can also influence activity. For example, in a study of quinoline (B57606) derivatives with a propanoic acid side chain, various substituents at the alpha-position were synthesized to investigate the SAR. researchgate.net Such modifications can impact the molecule's conformation and its interactions with the target.

Incorporation of Other Functional Groups (e.g., thiadiazole, quinazolinone)

Replacing or cyclizing the propanoic acid moiety to incorporate other heterocyclic rings, such as thiadiazoles or quinazolinones, can lead to compounds with significantly different biological profiles. These rings can act as bioisosteres for the carboxylic acid group or introduce new interaction points with the target.

Thiadiazoles: These five-membered heterocyclic rings containing sulfur and nitrogen atoms are present in a variety of medicinally important compounds. They can participate in hydrogen bonding and other interactions, and their incorporation can modulate the electronic and steric properties of the parent molecule. The synthesis of thiadiazole derivatives often involves the reaction of thiosemicarbazides with various reagents. nih.gov

Quinazolinones: This fused heterocyclic system is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. nih.govmdpi.com The synthesis of quinazolinone derivatives can be achieved through various methods, often starting from anthranilic acid or its derivatives. nih.govmdpi.com

The introduction of these and other functional groups can lead to novel compounds with improved potency, selectivity, and pharmacokinetic properties.

Benzamide (B126) Ring Modifications and Their Pharmacological Implications

The benzamide ring is a cornerstone of the this compound scaffold, and alterations to this ring system have profound effects on the molecule's biological activity.

Substituent Effects on the Aromatic Ring

The nature and position of substituents on the aromatic ring of the benzamide moiety are critical determinants of pharmacological activity. The fluorine atom at the para-position (C4) of the benzamide ring in the parent compound, this compound, is a key feature. Fluorine's high electronegativity can influence the electronic environment of the entire molecule, potentially affecting its binding affinity to biological targets. cambridgemedchemconsulting.com The replacement of hydrogen with fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. cambridgemedchemconsulting.com

Research into related benzamide-containing compounds has demonstrated that the introduction of various substituents can modulate activity. For instance, in a series of novel benzamide derivatives, the presence and positioning of methyl groups on a pyrimidine (B1678525) ring attached to the benzamide core significantly influenced their inhibitory potency against certain enzymes. nih.gov Specifically, a single methyl group conferred higher potency than both dimethyl-substituted and unsubstituted analogues. nih.gov

Interactive Table: Effect of Benzamide Ring Substituents on Activity

| Compound/Modification | Substituent(s) | Observed Pharmacological Implication | Reference |

|---|---|---|---|

| This compound | 4-Fluoro | Influences electronic properties and metabolic stability. | cambridgemedchemconsulting.comnih.gov |

| Pyrimidine-benzamide hybrid (3f) | Single methyl on pyrimidine | 1.5 times more potent than dimethyl derivative. | nih.gov |

| Pyrimidine-benzamide hybrid (3g) | Dimethyl on pyrimidine | Less potent than the mono-methyl derivative. | nih.gov |

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. drughunter.comacs.org In the context of this compound derivatives, the amide bond of the benzamide moiety is a prime target for such modifications. The goal is often to improve pharmacokinetic properties, enhance metabolic stability, or explore new binding interactions. acs.orgnih.gov

Common bioisosteric replacements for the amide group include esters, thioamides, ureas, sulfonamides, and various heterocyclic rings like triazoles, oxadiazoles, and imidazoles. drughunter.comnih.govnih.gov For example, triazoles are considered non-classical bioisosteres of amides that maintain a similar planar geometry and hydrogen bonding pattern. nih.gov Sulfonamides can increase hydrophobicity and solubility while preserving the hydrogen bond interactions of the parent amide. nih.gov The choice of a specific bioisostere is highly context-dependent and aims to produce a new molecule with improved biological properties while retaining the desired therapeutic effect. drughunter.comnih.gov

Interactive Table: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |

|---|---|---|---|

| Amide | Ester | Can alter hydrolysis rates and cell permeability. | nih.gov |

| Amide | Thioamide | Modifies electronic character and hydrogen bonding. | nih.gov |

| Amide | Urea (B33335) | Extends distance between moieties, adds H-bond potential. | nih.gov |

| Amide | Sulfonamide | Increases hydrophobicity and solubility. | nih.gov |

| Amide | 1,2,3-Triazole | Mimics amide geometry, metabolically stable. | nih.govnih.gov |

| Amide | Oxadiazole | Can enhance metabolic stability and pharmacokinetic profile. | drughunter.comnih.gov |

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques have become indispensable in modern drug discovery, providing insights into the molecular interactions that govern biological activity.

Ligand-Protein Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comarxiv.org For derivatives of this compound, docking studies can elucidate how these molecules fit into the active site of a target protein. nih.gov These studies help to rationalize the observed biological activities and guide the design of new, more potent inhibitors.

The process involves generating multiple conformations of the ligand and placing them within the binding pocket of the protein. nih.gov A scoring function then estimates the binding affinity for each pose. mdpi.com For instance, docking studies on related benzamide derivatives have shown that they can occupy the same binding site as known inhibitors, providing a rationale for their mechanism of action. nih.gov Molecular modeling of some 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives revealed that they adopt an extended conformation within the active site of acetylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed compounds before they are synthesized.

For classes of compounds like 2-(4-fluorophenyl) imidazol-5-ones, which share structural similarities with the subject of this article, QSAR models have been successfully developed. researchgate.net These models use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive equation. A statistically robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.govresearchgate.net

Biological and Biomedical Research Applications of 2 4 Fluorobenzamido Propanoic Acid

Investigation as a Lead Compound in Drug Discovery

In the field of drug discovery, a "lead compound" is a chemical entity that demonstrates promising biological activity and serves as a starting point for the development of new therapeutic agents. patsnap.com These compounds undergo extensive modification to enhance their efficacy, selectivity, and safety. patsnap.com The aryl propionic acid structure, a core component of 2-(4-Fluorobenzamido)propanoic acid, is a well-established scaffold in medicinal chemistry. orientjchem.orghumanjournals.com

Aryl propionic acid derivatives are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comresearchgate.net Well-known members of this class, such as ibuprofen (B1674241) and naproxen, underscore the therapeutic potential of this chemical group. orientjchem.orghumanjournals.com Researchers often use such established molecular frameworks as starting points for designing novel drug candidates with improved pharmacological profiles. nih.gov The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability, membrane permeation, and binding affinity to target proteins. tandfonline.comnih.gov Therefore, the fluorinated benzamide (B126) structure of this compound makes it and its derivatives promising candidates for investigation as lead compounds in the development of new drugs. nih.gov

Role in Inflammatory Pathways and Related Disorders

The anti-inflammatory effects of aryl propionic acid derivatives are well-documented and form the basis of their widespread clinical use. orientjchem.orghumanjournals.com Research has focused on understanding their mechanism of action and developing new derivatives with improved efficacy and safety profiles.

Modulation of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for most aryl propionic acid-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org These enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. orientjchem.orgmdpi.com COX-1 is typically present in most tissues and plays a role in protecting the gastrointestinal lining, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. orientjchem.orgnih.gov

The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the undesirable side effects, such as gastric irritation, are often linked to the inhibition of the protective COX-1 enzyme. orientjchem.orgnih.gov Research into novel 4-fluorobenzamide (B1200420) derivatives has shown that these compounds can exhibit significant COX inhibitory activity. Molecular docking studies have been used to predict the binding patterns of these new compounds within the active sites of COX-1 and COX-2, helping to explain their inhibitory potency and selectivity. researchgate.net For instance, certain derivatives have demonstrated a favorable COX-2 selectivity index, suggesting a potential for reduced gastrointestinal side effects. researchgate.net

Anti-inflammatory and Analgesic Activities of Derivatives

Building upon the known anti-inflammatory and analgesic properties of the aryl propionic acid scaffold, numerous studies have synthesized and evaluated derivatives of this compound to explore and enhance these activities. ijpcbs.comccspublishing.org.cn The introduction of a fluorine atom and the modification of the propanoic acid side chain can significantly influence the pharmacological profile of the resulting molecules. tandfonline.comnih.gov

For example, studies on novel 4-fluorobenzamide derivatives have demonstrated potent anti-inflammatory and analgesic effects in animal models. researchgate.net In carrageenan-induced rat paw edema assays, a standard model for acute inflammation, certain derivatives have shown a high percentage of edema inhibition. researchgate.netnih.gov Similarly, in acetic acid-induced writhing tests in mice, which assess analgesic activity, these compounds have shown significant protection from pain. researchgate.netfrontiersin.org The data from these studies indicate that specific structural modifications can lead to compounds with efficacy comparable or even superior to established drugs like indomethacin. researchgate.net

Table 1: Anti-inflammatory and Analgesic Activity of Selected 4-Fluorobenzamide Derivatives

| Compound | Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (% Writhing Protection) |

|---|---|---|

| Derivative 4b | 92.36% | 100% |

| Derivative 4c | Potent Activity | Potent Activity |

| Indomethacin (Reference) | 65.64% | 74.06% |

Data sourced from a study on novel 4-fluorobenzamide-based derivatives. researchgate.net Note that "Potent Activity" for 4c indicates significant effects were observed, though specific percentages were not detailed in the summary.

Gastric Tolerability of Fluorobenzamide Derivatives

A major drawback of long-term NSAID use is the risk of gastrointestinal complications, including ulceration and bleeding. orientjchem.orghumanjournals.com This is primarily due to the inhibition of COX-1, which reduces the production of prostaglandins that protect the stomach lining. nih.gov Consequently, a key goal in the development of new anti-inflammatory agents is to improve gastric tolerability.

Research into fluorobenzamide derivatives has shown promise in this area. Studies have been conducted to assess the ulcerogenic potential of new compounds. researchgate.net The ulcer index, a measure of gastric damage, has been found to be significantly lower for some novel 4-fluorobenzamide derivatives compared to traditional NSAIDs like indomethacin. researchgate.net For instance, the thioureido quinazolinone derivatives 4b and 4c not only showed potent anti-inflammatory and analgesic activities but also demonstrated remarkable gastric tolerability with low ulcer indices. researchgate.net The most promising analogue, 4b, had an ulcer index of zero, indicating a significantly improved safety profile concerning gastric side effects. researchgate.net

Studies in Neurological Research

The central nervous system (CNS) represents another important area of investigation for compounds related to this compound. The modulation of specific neurotransmitter receptors is a key strategy in the treatment of various neurological and psychiatric disorders.

Potential as AMPA Receptor Ligands and Modulators

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical component of fast excitatory synaptic transmission in the brain. nih.gov These receptors are involved in synaptic plasticity, a fundamental process for learning and memory. nih.gov As such, AMPA receptors are an attractive target for the development of cognitive enhancers and treatments for neurodegenerative diseases. nih.gov

The search for novel AMPA receptor ligands, including agonists, antagonists, and allosteric modulators, is an active area of research. researchgate.net While a wide variety of chemical structures have been explored as AMPA receptor modulators, including those with benzamide substructures, specific research directly identifying this compound as an AMPA receptor ligand is not prominent in the reviewed literature. acs.orgnih.gov However, the structural features of this compound align with the general characteristics of some known receptor ligands, suggesting a potential avenue for future investigation. The development of positive allosteric modulators of AMPA receptors, which enhance the receptor's response to the endogenous neurotransmitter glutamate, is a particularly promising therapeutic strategy. nih.gov

Applications in Neuroimaging (e.g., PET)

A comprehensive review of scientific literature did not yield specific studies on the application of this compound as a neuroimaging agent for Positron Emission Tomography (PET). Research in this area tends to focus on simpler, related molecules.

Investigation of NMDA Receptor Modulation

There is no specific information available in peer-reviewed literature detailing the investigation of this compound as a modulator of N-methyl-D-aspartate (NMDA) receptors. The modulatory effects on this receptor have been studied for other compounds, but not for this specific chemical entity.

Exploration in Anticancer Research

Exploration of this compound in the context of anticancer research is not documented in the available scientific literature.

No published studies were found that specifically evaluate the cytotoxic activity of this compound against any tumor cell lines. Therefore, data regarding its efficacy or IC50 values in cancer cells are not available.

As there are no studies confirming the antiproliferative action of this compound, the mechanisms of such action have not been investigated or described.

Other Emerging Biological Activities

Emerging biological activities for this specific compound are not reported in the current body of scientific research.

Dedicated research into the antimicrobial properties of this compound against bacterial or fungal pathogens has not been published.

Antidiabetic Properties

The potential of this compound as an antidiabetic agent is an area of active investigation. Research into arylpropionic acid derivatives has shown their potential as activators of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor that is a key regulator of glucose and lipid metabolism, and its activation can enhance insulin (B600854) sensitivity. nih.gov

Derivatives of arylpropionic acid have been synthesized and evaluated for their antidiabetic potential, with some compounds showing significant activity in oral glucose tolerance tests (OGTT). nih.gov The mechanism of action for some of these compounds is believed to be through their agonistic activity on PPAR-γ. nih.gov While direct studies on this compound are not extensively documented in publicly available literature, its structural similarity to other known PPAR-γ agonists suggests it may share this therapeutic potential. The evaluation of its efficacy in STZ-induced diabetic models and its effect on PPAR-γ gene expression would be crucial next steps in validating its antidiabetic properties. nih.gov

Antioxidant Activity

The antioxidant potential of a compound refers to its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases. The antioxidant activity of various benzamide and fluorinated compounds has been investigated. For instance, certain 5-styrylbenzamide derivatives have demonstrated the ability to scavenge free radicals in in vitro assays. mdpi.com

Studies on fluorinated nucleoside analogues have also highlighted the role of fluorine substitution in modulating antioxidant activity. nih.gov Although direct experimental data on the antioxidant capacity of this compound is limited, the presence of the benzamide moiety suggests a potential for radical scavenging activity. mdpi.com Further research employing assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay would be necessary to quantify its antioxidant potential.

Immunomodulatory Effects

Immunomodulatory agents can alter the immune response, either by suppressing or stimulating it. Propanoic acid itself, as a short-chain fatty acid, is known to have immunomodulatory effects, including the ability to influence the function of various immune cells. nih.govmdpi.com The immunomodulatory properties of various chemical compounds are often evaluated by their ability to affect T cell-dependent antibody responses and the production of cytokines. nih.gov

While no specific studies on the immunomodulatory effects of this compound are currently available, research on other fluorinated compounds has shown that they can produce detectable changes in immune parameters. nih.gov Given the known immunomodulatory role of propanoic acid, it is plausible that this compound could also exhibit such properties. Future investigations could explore its impact on lymphocyte populations and cytokine profiles to determine its immunomodulatory profile.

Preclinical Pharmacological Evaluation

The preclinical evaluation of a compound is essential to determine its efficacy and mechanism of action before it can be considered for further development. This involves a series of in vivo and in vitro studies.

In Vivo Assays for Efficacy

In vivo assays are critical for assessing the biological activity of a compound in a living organism. For potential antidiabetic agents like this compound, in vivo studies would typically involve animal models of diabetes, such as streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.gov In such models, the efficacy of the compound in lowering blood glucose levels and improving glucose tolerance would be evaluated. nih.gov Furthermore, for compounds with potential analgesic and anti-inflammatory activity, models of prolonged and neuropathic pain can be utilized to assess their in vivo efficacy. nih.gov

In Vitro Enzyme Inhibition Studies

In vitro enzyme inhibition assays are fundamental in understanding the mechanism of action of a drug candidate. Many drugs exert their effects by inhibiting specific enzymes. For instance, the inhibitory activity of compounds against enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) is often evaluated to assess their anti-inflammatory potential. rsc.orgmdpi.com Similarly, for potential antidiabetic agents, inhibition of enzymes such as α-glucosidase can be investigated. nih.gov The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50) value.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a particular receptor. nih.gov This is a crucial step in drug discovery, as it helps to identify the molecular targets of a compound. These assays often use radiolabeled ligands to compete with the test compound for binding to the receptor. nih.gov

For a compound like this compound, which is structurally related to potential PPAR-γ agonists, conducting receptor binding assays against PPAR-γ would be a logical step. nih.gov This would provide direct evidence of its interaction with this receptor and would help to explain its potential antidiabetic effects. Such studies are essential for a mechanistic and hypothesis-driven approach to drug discovery. nih.gov

Analytical and Spectroscopic Characterization Techniques for 2 4 Fluorobenzamido Propanoic Acid in Research

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2-(4-Fluorobenzamido)propanoic acid, with each method offering unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine-19.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the fluorobenzoyl group typically appear as complex multiplets in the downfield region (around 7.0-8.2 ppm) due to coupling with each other and with the fluorine atom. The proton attached to the chiral carbon of the propanoic acid moiety (α-proton) would likely resonate as a quartet (or a more complex multiplet) due to coupling with the adjacent methyl protons and the amide proton. The methyl group protons would appear as a doublet further upfield. The amide (N-H) proton and the carboxylic acid (O-H) proton would present as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbons of the amide and carboxylic acid groups (typically in the 165-180 ppm region), the aromatic carbons (with the carbon directly bonded to fluorine showing a characteristic large coupling constant, ¹JCF), and the aliphatic carbons of the propanoic acid residue.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. A single resonance would be expected for the fluorine atom on the benzoyl group, and its chemical shift would be indicative of its electronic environment.

| ¹H NMR | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.0 - 8.2 | Multiplet | C₆H₄F |

| α-Proton | 4.5 - 4.8 | Multiplet | CH(CH₃) |

| Methyl Protons | 1.4 - 1.6 | Doublet | CH(CH₃) |

| Amide Proton | 8.0 - 8.5 | Broad Singlet | NH |

| Carboxylic Acid Proton | 10.0 - 13.0 | Broad Singlet | COOH |

| ¹³C NMR | Typical Chemical Shift (δ, ppm) | Assignment |

| Carboxylic Acid Carbonyl | 170 - 180 | COOH |

| Amide Carbonyl | 165 - 175 | C=O (Amide) |

| Aromatic C-F | 160 - 170 (d, ¹JCF ≈ 250 Hz) | C-F |

| Aromatic C-H | 115 - 135 | C-H (Aromatic) |

| α-Carbon | 45 - 55 | CH(CH₃) |

| Methyl Carbon | 15 - 25 | CH₃ |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀FNO₃), the molecular ion peak ([M]⁺) would be observed in the mass spectrum. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Common fragmentation pathways for N-acyl amino acids involve the cleavage of the amide bond and the loss of the carboxylic acid group. Key fragment ions expected in the mass spectrum of this compound would include the 4-fluorobenzoyl cation and fragments arising from the propanoic acid moiety.

| Ion | m/z (expected) | Identity |

| [C₁₀H₁₀FNO₃]⁺ | 199.06 | Molecular Ion |

| [C₇H₄FO]⁺ | 123.02 | 4-Fluorobenzoyl cation |

| [C₃H₅NO₂]⁺ | 87.03 | Alanine (B10760859) fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. nih.gov A broad O-H stretch from the carboxylic acid would be observed, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide would appear as strong absorptions around 1700-1750 cm⁻¹ and 1640-1680 cm⁻¹ (Amide I band), respectively. The N-H stretching of the amide would be seen around 3250-3350 cm⁻¹, and the N-H bending (Amide II band) would appear near 1520-1550 cm⁻¹. The C-F stretching vibration of the fluorinated benzene (B151609) ring would also be present, typically in the 1000-1400 cm⁻¹ region. okstate.eduyoutube.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid |

| N-H Stretch | 3250 - 3350 | Amide |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic Chain |

| C=O Stretch | 1700 - 1750 | Carboxylic Acid |

| C=O Stretch (Amide I) | 1640 - 1680 | Amide |

| N-H Bend (Amide II) | 1520 - 1550 | Amide |

| C-F Stretch | 1000 - 1400 | Fluoroaromatic |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of this compound and for its separation from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. myfoodresearch.comshimadzu.com The presence of a single, sharp peak would indicate a high degree of purity.

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | A single major peak indicating the purity of the compound. |

Gas Chromatography (GC) is generally used for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. thermofisher.comsigmaaldrich.com Therefore, derivatization is required to convert the non-volatile carboxylic acid and amide groups into more volatile esters and silyl (B83357) ethers, respectively. nih.govnih.gov For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an esterifying agent like methanol in the presence of an acid catalyst would yield a derivative suitable for GC analysis. The resulting chromatogram can provide information on the purity of the derivatized compound and can be coupled with a mass spectrometer (GC-MS) for structural confirmation of the derivative.

| Parameter | Typical Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Temperature Program | Ramped from a low to a high temperature to ensure separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Outcome | A single peak corresponding to the volatile derivative, confirming the purity of the original sample. |

Chiral Chromatography for Enantiomeric Purity

Due to the chiral center at the alpha-carbon of the propanoic acid backbone, this compound exists as a pair of enantiomers. Determining the enantiomeric purity of this compound is critical, especially in pharmaceutical and biological contexts where stereoisomers can exhibit vastly different activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. yakhak.org

The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. google.com This results in the formation of transient diastereomeric complexes with different energies, leading to different retention times and thus, separation. scas.co.jp For N-acyl-amino acids like the title compound, polysaccharide-based CSPs are particularly successful. researchgate.netchiralpedia.com These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. researchgate.netchiralpedia.com

The selection of the mobile phase is crucial for achieving optimal separation. A common approach for N-acyl-amino acids involves normal-phase conditions (e.g., hexane/alcohol mixtures) or polar organic modes. nih.gov The presence of the 4-fluorobenzamido group provides sites for hydrogen bonding (N-H and C=O) and π-π stacking (fluorobenzene ring), which are key interactions with phenylcarbamate-derivatized polysaccharide CSPs. researchgate.net In some cases, derivatization of the carboxylic acid to an ester or the use of additives in the mobile phase can enhance resolution and detection. yakhak.orgphenomenex.com The enantiomeric excess (e.e.) can be quantified with high accuracy by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. yakhak.org

Table 1: Commonly Used Chiral Stationary Phases (CSPs) for the Separation of N-Acyl Amino Acids and Related Compounds

| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism | Reference |

|---|---|---|---|---|

| Polysaccharide (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel® OD) | Hexane/Isopropanol | π-π, H-bonding, Steric | nih.gov |

| Polysaccharide (Coated) | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® AD) | Hexane/Ethanol | π-π, H-bonding, Steric | yakhak.orgnih.gov |

| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IA) | Broader solvent choice | π-π, H-bonding, Steric | yakhak.orgnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin (Astec CHIROBIOTIC® T) | Methanol/Acetic Acid/TEA | Ionic, H-bonding, Inclusion | u-szeged.husigmaaldrich.com |

| Pirkle-type | N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine | Hexane/Isopropanol | π-π, H-bonding, Dipole | scas.co.jp |

This table is illustrative and provides examples of CSPs used for separating chiral N-acyl amino acids and related structures. The optimal column and conditions for this compound would require experimental screening.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wordpress.comsci-hub.se This technique provides unequivocal proof of structure, including bond lengths, bond angles, torsional angles, and the stereochemistry at the chiral center. For this compound, crystallographic analysis would reveal the conformation of the molecule and the nature of its intermolecular interactions, which govern its crystal packing. nih.gov

In the crystal lattice, molecules of N-acyl amino acids and related carboxylic acids often form hydrogen-bonded dimers. nih.gov Typically, the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds, creating a characteristic centrosymmetric R²₂(8) ring motif. nih.gov Additional intermolecular interactions, such as N-H···O hydrogen bonds involving the amide group, and potential π-π stacking between the fluorobenzene (B45895) rings, would also be expected to stabilize the crystal structure. rsc.org

The analysis would precisely measure the planarity of the amide bond and the dihedral angle between the phenyl ring and the propanoic acid side chain. The fluorine atom's position on the benzoyl group would be unambiguously confirmed. While a specific crystal structure for the title compound is not publicly available, data from analogous structures, such as (E)-4-[(4-Fluorobenzylidene)amino]benzoic acid and various bromobenzoyl thiourea (B124793) amino acid derivatives, provide insight into the expected crystallographic parameters. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for Structurally Related Compounds

| Parameter | 4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid nih.gov | N-(4-Bromobenzoyl)-β-alanine researchgate.net | Expected for this compound |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | P2₁/c | Likely P2₁/c or similar centrosymmetric group |

| Key H-bond (D···A, Å) | O-H···O, 2.601(3) | O-H···O | Expected O-H···O dimer (~2.6-2.7 Å) |

| Key Torsion Angle | C-N-C-C | C-N-C-C, 112.0(5)° | Dihedral angle between phenyl and amide planes |

| C=O Bond Length (Å) | 1.275(4) (carboxyl) | 1.221(5) (amide), 1.303(6) (acid) | ~1.22 Å (amide), ~1.21/1.31 Å (carboxyl) |

| C-F Bond Length (Å) | 1.359(3) | N/A | ~1.35-1.36 Å |

This table presents data from closely related structures to illustrate the type of information obtained from an X-ray crystallographic study. Actual values for the title compound would need to be determined experimentally.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymer Applications

When this compound is incorporated into a polymer, for instance as a monomer in a polyamide or polyester, its thermal properties become critical for defining the material's processing window and service temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques used for this characterization. nih.govresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org For a polymer containing the this compound unit, TGA is used to determine its thermal stability. The output, a TGA curve, shows the temperature at which the polymer begins to decompose. Key parameters derived from the TGA curve include the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is obtained from the first derivative of the TGA curve (DTG). netzsch.comresearchgate.net The presence of the aromatic and amide groups would be expected to confer good thermal stability to the resulting polymer. ntu.edu.tw

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. libretexts.org DSC is used to identify key thermal transitions in polymers. nih.gov For a polymer derived from this compound, DSC analysis would reveal:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's application range. The rigid fluorobenzamido group would likely lead to a relatively high Tg. acs.org

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak. The strength and regularity of intermolecular forces, such as hydrogen bonding from the amide groups, influence the Tm. researchgate.net

Together, TGA and DSC provide a comprehensive thermal profile of the polymer, guiding its potential use in applications requiring specific thermal performance characteristics. researchgate.net

Table 3: Illustrative Thermal Properties of Aromatic Polyamides Measured by TGA and DSC

| Polymer System | Tg (°C) | Tm (°C) | Td10 (°C) (10% Weight Loss) | Measurement Technique | Reference |

|---|---|---|---|---|---|

| Aromatic Polyamide (7a) | 251 | Amorphous | 475 (N₂) | DSC, TGA | ntu.edu.tw |

| Aromatic Polyamide (7b) | 239 | Amorphous | 460 (N₂) | DSC, TGA | ntu.edu.tw |

| Nylon 6/6 | ~50 | ~260 | ~400 (N₂) | DSC, TGA | researchgate.net |

| Polyurea (αPU4) | 162 | N/A | 291 (N₂) | DSC, TGA | acs.org |

Mechanistic Investigations of 2 4 Fluorobenzamido Propanoic Acid and Its Biological Targets

Elucidation of Molecular Interactions with Target Proteins

Detailed information regarding the molecular interactions of 2-(4-Fluorobenzamido)propanoic acid with specific protein targets is not currently available in the published scientific literature.

Binding Site Analysis and Key Residue Interactions

There are no published studies that have identified specific protein targets for this compound. Consequently, no binding site analyses or identification of key amino acid residue interactions have been reported.

Conformational Changes Upon Ligand Binding

Without identified protein targets, studies on the conformational changes induced by the binding of this compound have not been conducted.

Enzyme Kinetics and Inhibition Mechanisms

There is no specific information available in the scientific literature regarding the enzyme kinetics or inhibition mechanisms of this compound. General reviews on N-acyl amino acids indicate that this class of compounds can exhibit a range of biological activities, including enzyme inhibition. nih.govresearchgate.net For instance, some N-acyl alanines have demonstrated antiproliferative effects. nih.gov However, these findings are for the broader class of compounds and have not been specifically demonstrated for this compound.

Cellular Uptake and Intracellular Localization Studies

Specific studies on the cellular uptake and intracellular localization of this compound are not present in the current body of scientific literature. General principles suggest that as a small molecule with both hydrophobic (fluorobenzoyl) and hydrophilic (carboxylic acid) moieties, it may cross cell membranes through various mechanisms, but this has not been experimentally verified for this particular compound.

Signalling Pathway Modulation and Downstream Effects

Due to the lack of identified biological targets and mechanistic studies, there is no information available on how this compound might modulate specific signaling pathways or its downstream cellular effects. Research on related fluorinated amino acids and N-acyl amino acids suggests potential roles in modulating various cellular processes, but direct evidence for the title compound is absent. nih.govmdpi.comfrontiersin.org

Derivatives and Analogues of 2 4 Fluorobenzamido Propanoic Acid: Synthesis and Structure Function Correlations

Systematic Modification and Design of Novel Compounds

The systematic modification of the 2-(4-Fluorobenzamido)propanoic acid structure is a key strategy in the design of new therapeutic agents. This process often involves altering various parts of the molecule to study the effects on its biological activity. For instance, new 4-fluorobenzamide (B1200420) derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. researchgate.net These modifications are intended to improve efficacy and safety profiles, such as enhancing gastric tolerability. researchgate.net

In one approach, the core structure is maintained while peripheral functional groups are changed. For example, researchers have synthesized a series of 2-pyrazinylcarboxamidobenzoates and β-ionylideneacetamidobenzoates to investigate their structure-activity relationships. nih.gov These studies have shown that specific substitutions on the aromatic ring are crucial for biological activity. nih.gov Similarly, the synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has been explored for potential anticancer and antimicrobial applications. nih.gov

Hybrid Conjugates Incorporating this compound Scaffolds

A promising strategy in drug design is the creation of hybrid conjugates, where the this compound scaffold is combined with other biologically active molecules. This approach aims to leverage the properties of both components, potentially leading to synergistic effects or improved targeting. For example, hybrid conjugates derived from 2-(4-isobutylphenyl)propanoic acid (ibuprofen) have been synthesized to address the limitations of current non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net